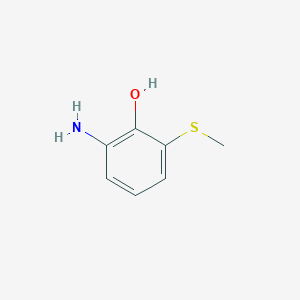
3-Tert-butoxy-5-tert-butylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tert-butoxy-5-tert-butylphenol is an organic compound characterized by the presence of tert-butyl and tert-butoxy groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxy-5-tert-butylphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of a catalyst. One common method involves using a recyclable catalyst such as 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) in an ionic liquid system . The reaction is carried out under controlled conditions, often involving elevated temperatures and inert atmospheres to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Tert-butoxy-5-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: The tert-butyl and tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
Aplicaciones Científicas De Investigación
3-Tert-butoxy-5-tert-butylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 3-Tert-butoxy-5-tert-butylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. The tert-butyl and tert-butoxy groups contribute to the compound’s stability and reactivity, enhancing its effectiveness in different applications .
Comparación Con Compuestos Similares
Similar Compounds
3-Tert-butylphenol: Lacks the tert-butoxy group, resulting in different reactivity and applications.
4-Tert-butylphenol: Similar structure but with the tert-butyl group in a different position, affecting its chemical properties and uses.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups, providing increased steric hindrance and different reactivity.
Uniqueness
3-Tert-butoxy-5-tert-butylphenol is unique due to the presence of both tert-butyl and tert-butoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific applications in organic synthesis, pharmaceuticals, and materials science, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C14H22O2 |
|---|---|
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
3-tert-butyl-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)10-7-11(15)9-12(8-10)16-14(4,5)6/h7-9,15H,1-6H3 |
Clave InChI |
AHTYDJRXJKZMJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


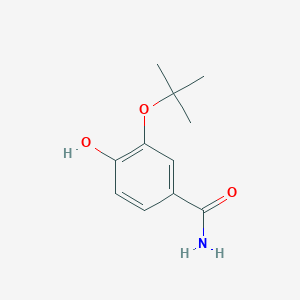
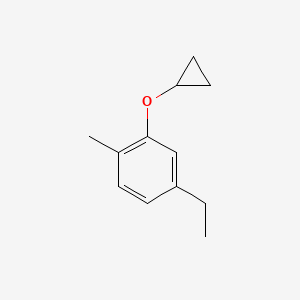
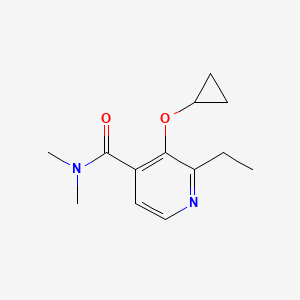

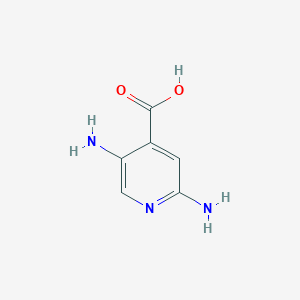

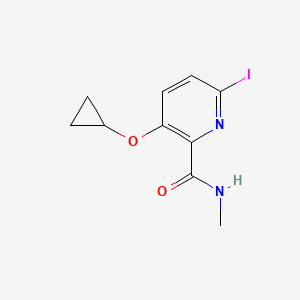
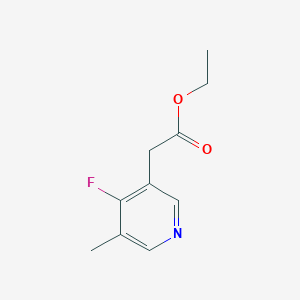
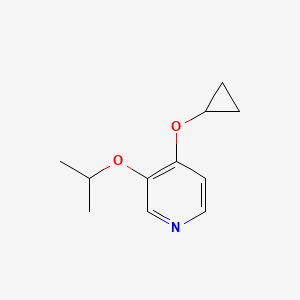
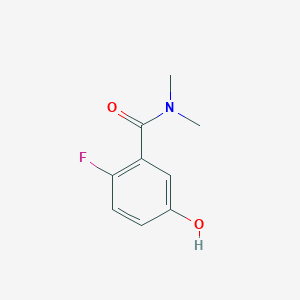
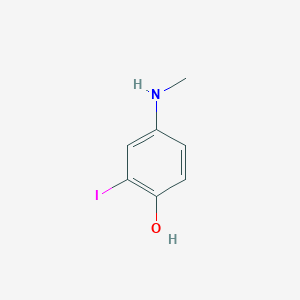
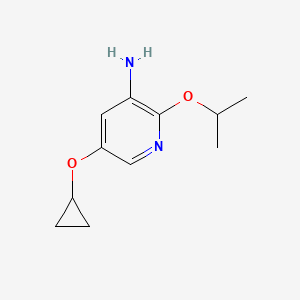
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)
